
4,6-Dimethyl-1-phenylpyrimidine-2(1H)-thione
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Overview
Description
4,6-Dimethyl-1-phenylpyrimidine-2(1H)-thione is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are aromatic organic compounds with a six-membered ring containing two nitrogen atoms at positions 1 and 3. This specific compound is characterized by the presence of two methyl groups at positions 4 and 6, a phenyl group at position 1, and a thione group at position 2.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dimethyl-1-phenylpyrimidine-2(1H)-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 4,6-dimethyl-2-thiouracil with phenyl isocyanate in the presence of a base such as sodium hydride. The reaction is usually carried out in an inert solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to ensure high yield and purity. Continuous flow reactors and automated synthesis systems might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4,6-Dimethyl-1-phenylpyrimidine-2(1H)-thione can undergo various chemical reactions, including:
Oxidation: The thione group can be oxidized to form the corresponding sulfoxide or sulfone.
Reduction: The compound can be reduced to form the corresponding thiol or amine derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the phenyl or pyrimidine ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Halogenating agents, alkylating agents, or nucleophiles like amines or thiols can be used under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4,6-Dimethyl-1-phenylpyrimidine-2(1H)-thione would depend on its specific application. For instance, if it exhibits antimicrobial activity, it might target bacterial enzymes or cell membranes, disrupting their function. If it has anticancer properties, it could interfere with cellular signaling pathways or induce apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
4,6-Dimethyl-2-thiouracil: Similar structure but lacks the phenyl group.
1-Phenylpyrimidine-2(1H)-thione: Similar structure but lacks the methyl groups.
4,6-Dimethylpyrimidine-2(1H)-thione: Similar structure but lacks the phenyl group.
Uniqueness
4,6-Dimethyl-1-phenylpyrimidine-2(1H)-thione is unique due to the combination of its substituents, which can influence its chemical reactivity and biological activity. The presence of both methyl and phenyl groups can enhance its stability and potentially its efficacy in various applications.
Properties
CAS No. |
74360-10-4 |
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Molecular Formula |
C12H12N2S |
Molecular Weight |
216.30 g/mol |
IUPAC Name |
4,6-dimethyl-1-phenylpyrimidine-2-thione |
InChI |
InChI=1S/C12H12N2S/c1-9-8-10(2)14(12(15)13-9)11-6-4-3-5-7-11/h3-8H,1-2H3 |
InChI Key |
UFGDJPGRVWFLMM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=S)N1C2=CC=CC=C2)C |
Origin of Product |
United States |
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